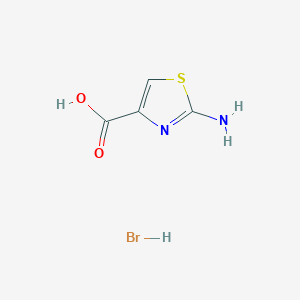

2-Aminothiazole-4-carboxylic acid hydrobromide

Description

Properties

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRNWHJFOOMUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584513 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112539-08-9 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-thiazolecarboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Hantzsch thiazole synthesis remains the most widely employed method for preparing 2-aminothiazole-4-carboxylic acid hydrobromide. This cyclocondensation reaction involves α-halo carbonyl compounds and thiourea derivatives in the presence of halogenating agents. For this compound, 4-chloroacetoacetyl chloride or 4-bromoacetoacetyl bromide reacts with thiourea in a chlorinated solvent (e.g., methylene chloride, chloroform) under controlled temperatures.

The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-halo carbonyl carbon, followed by cyclization to form the thiazole ring. Subsequent hydrolysis of the ester intermediate yields the carboxylic acid, which is isolated as the hydrobromide salt through acidification with HBr.

Reaction Scheme:

Optimized Conditions and Yields

Key parameters influencing yield and purity include:

-

Temperature: A two-stage protocol (5–10°C during thiourea addition, 25–30°C for cyclization) minimizes side reactions.

-

Solvent: Methylene chloride enhances solubility of intermediates, achieving yields up to 78.5%.

-

Stoichiometry: A 1:1 molar ratio of thiourea to α-halo carbonyl compound prevents overhalogenation.

Table 1: Hantzsch Synthesis Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 5–30°C | 78.5 | 99 | |

| Solvent | CH₂Cl₂ | 75 | 98 | |

| Reaction Time | 2 hours | 70 | 97 |

Alternative Synthetic Routes

Catalytic Methods Using Heterogeneous Catalysts

Recent advancements employ solid-phase catalysts to improve efficiency and reduce waste:

-

Ammonium-12-molybdophosphate (AMP): Facilitates thiourea coupling with phenacyl bromides at room temperature, yielding 85–90% product in 20 minutes.

-

Nafion-H Resin: Enables reactions in PEG–H₂O solvents, achieving 92% yield at 50°C within 30 minutes.

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring closure by enhancing molecular collision frequency. A study using polymer-supported bases (e.g., TBD-P) reported 95% yield in 15 minutes, though scalability remains challenging.

Process Optimization for Industrial Feasibility

Light Stability Enhancements

Early methods produced light-sensitive intermediates prone to decarboxylation. Patent CA1159456A resolved this by:

Solvent and Byproduct Management

-

Chlorohydrocarbon Recovery: Distillation reclaims >90% of methylene chloride, reducing costs.

-

Waste Stream Treatment: Alkaline hydrolysis neutralizes residual HBr, meeting environmental regulations.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms >98% purity, with retention time = 4.2 minutes.

Table 2: Analytical Specifications

| Parameter | Value | Method | Source |

|---|---|---|---|

| Melting Point | 151.4–151.9°C | DSC | |

| Molecular Weight | 225.07 g/mol | MS-ESI | |

| Solubility (H₂O) | 50 mg/mL | Gravimetric |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Hantzsch | 78.5 | 2 hours | High | 1.0 |

| Catalytic (AMP) | 85 | 20 minutes | Moderate | 1.2 |

| Microwave | 95 | 15 minutes | Low | 3.5 |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-aminothiazole compounds exhibit promising anticancer properties. For instance, a series of 2-aminothiazole derivatives were synthesized and evaluated for their anti-proliferative effects on human leukemia cells. The results indicated that these compounds could inhibit cell growth effectively, showcasing their potential as anticancer agents .

Antimicrobial Properties

2-Aminothiazole derivatives have been reported to possess antibacterial and antifungal activities. These compounds interact with bacterial enzymes and cellular components, leading to cell death or inhibition of growth. Their structure enables them to target various pathways within microbial organisms, making them valuable in developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Studies have also highlighted the anti-inflammatory properties of 2-aminothiazole derivatives. Some compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This positions them as potential candidates for treating inflammatory diseases .

Synthesis of Novel Compounds

ATCA-HBr serves as a key intermediate in synthesizing various thiazole-based compounds with diverse biological activities. For example, it can be reacted with different acylating agents to produce derivatives with enhanced pharmacological profiles . The versatility of ATCA-HBr allows for modifications that can lead to improved efficacy and reduced side effects.

Methodologies in Synthesis

Several synthetic strategies utilizing ATCA-HBr have been documented, including:

- Condensation Reactions : Used to form thiazole derivatives with various functional groups.

- Hydrolysis : Converting esters derived from ATCA-HBr into acids or alcohols for further reactions.

- Cyclization Reactions : Leading to the formation of complex heterocycles that exhibit unique biological activities .

Chromatographic Techniques

ATCA-HBr has been utilized in analytical chemistry for developing methods to detect substances in complex matrices, such as post-mortem blood samples. Innovative extraction techniques like hydrophilic interaction dispersive solid-phase extraction (HI-d-SPE) have been employed for isolating this compound from biological samples, which is crucial for toxicological studies .

Case Studies

Mechanism of Action

The mechanism of action of 2-Aminothiazole-4-carboxylic acid hydrobromide involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways: The compound can inhibit enzyme activity, modulate receptor function, and interfere with nucleic acid synthesis.

Biological Effects: These interactions result in antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The table below highlights key structural analogs, focusing on substituents, physical properties, and applications:

Physicochemical Properties

- Solubility: The hydrobromide salt is more water-soluble than the parent acid or ester derivatives, critical for intravenous formulations .

- Stability : The parent acid is sensitive to modifications at the thiazole ring, limiting derivatization options. Halogenated analogs (e.g., chloro or bromo) exhibit greater stability under acidic conditions .

Biological Activity

2-Aminothiazole-4-carboxylic acid hydrobromide (2-ATC) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article delves into the compound's mechanisms of action, research findings, and its implications in various fields of medicine.

Overview of this compound

2-ATC is characterized by a five-membered ring containing both sulfur and nitrogen, making it a member of the thiazole family. Its structure allows for significant interaction with various biological targets, particularly enzymes involved in antibiotic resistance.

Target Enzymes

2-ATC has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. By mimicking the pharmacophore features of carbapenem hydrolysates, 2-ATC can restore the efficacy of these antibiotics in clinical settings .

Biochemical Pathways

The inhibition of MBLs by 2-ATC not only enhances the activity of β-lactam antibiotics but also affects bacterial gene expression and metabolism. The compound has shown significant antibacterial activity against both gram-positive (e.g., Staphylococcus epidermidis) and gram-negative bacteria (e.g., Pseudomonas aeruginosa) .

Antibacterial Properties

Research has demonstrated that 2-ATC exhibits substantial antibacterial activity against critical pathogens, including Mycobacterium tuberculosis. Studies report sub-micromolar minimum inhibitory concentrations (MICs), indicating its potential as a novel anti-tubercular agent .

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | < 0.5 |

| Staphylococcus epidermidis | < 1 |

| Pseudomonas aeruginosa | < 1 |

Anticancer Activity

In addition to its antibacterial properties, 2-ATC has been evaluated for its anticancer potential. In vitro studies have shown that it can reduce prostaglandin E2 (PGE2) levels in cancer cell lines, suggesting an anti-inflammatory mechanism that may contribute to its anticancer effects. For example, compound analogs have demonstrated significant reductions in PGE2 levels with IC50 values ranging from 0.84 to 1.39 µM .

Case Studies and Research Findings

- Antibacterial Activity Against M. tuberculosis : A study synthesized various analogs of 2-ATC and tested their efficacy against M. tuberculosis, finding that some compounds exhibited rapid bactericidal activity with selective toxicity towards mycobacterial species .

- Anti-inflammatory and Antitumor Effects : In xenograft models, certain analogs of 2-ATC showed promising anti-tumor activity, significantly inhibiting tumor growth across multiple cancer cell lines . The reduction in PGE2 levels was correlated with decreased tumor proliferation.

- Restoration of Antibiotic Efficacy : Research highlighted the ability of 2-ATC to restore the effectiveness of meropenem against MBL-producing isolates, demonstrating its potential role in combating antibiotic resistance .

Q & A

Basic: What are the recommended methods for synthesizing 2-Aminothiazole-4-carboxylic acid hydrobromide?

Methodological Answer:

A common approach involves reacting a brominated precursor (e.g., phenacyl bromide derivatives) with thiourea under reflux conditions in absolute ethanol. For example, p-chlorophenacyl bromide and thiourea were refluxed for 3 hours, followed by precipitation with cold water, filtration, and recrystallization from ethanol to yield thiazole derivatives . Adjustments to substituents (e.g., 4-carboxylic acid groups) may require protecting group strategies or post-synthetic modifications. Safety protocols, including fume hood use and dust control, are critical during synthesis .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and hydrobromide salt formation .

- Infrared Spectroscopy (IR): Identification of carboxylic acid (-COOH) and amine (-NH) functional groups .

- High-Performance Liquid Chromatography (HPLC): Quantitative purity assessment using reverse-phase columns and UV detection .

- Elemental Analysis: Validation of C, H, N, and S content against theoretical values .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, safety goggles, and N95 masks to prevent inhalation of dust .

- Ventilation: Use local exhaust systems to minimize aerosol formation during weighing or synthesis .

- Storage: Store in sealed containers in a cool, dark place, away from oxidizers. Monitor degradation over time, as prolonged storage may increase hazard potential .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How does pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Sensitivity: The hydrobromide salt may hydrolyze under strongly alkaline conditions, releasing HBr. Stability studies in buffered solutions (pH 3–7) are recommended, with monitoring via HPLC .

- Thermal Stability: Accelerated degradation studies (e.g., 40–60°C) under controlled humidity can identify decomposition products. Evidence suggests thiazole derivatives degrade via ring-opening under prolonged heat .

- Light Exposure: UV-Vis spectroscopy and LC-MS can track photodegradation products, as seen in analogous thiazole phototransformation studies .

Advanced: What advanced analytical techniques resolve contradictions in spectral data?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex H NMR spectra, particularly for aromatic or diastereomeric impurities .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks and detects trace impurities (e.g., brominated byproducts) .

- X-ray Crystallography: Provides definitive structural confirmation when spectral data conflicts, as applied to related thiazole derivatives .

Advanced: What pharmacological mechanisms are associated with this compound’s structural analogs?

Methodological Answer:

- CNS Activity: 4-Arylthiazole derivatives exhibit affinity for neurotransmitter receptors (e.g., GABA), modulated by electronic effects of substituents .

- Antimicrobial Action: Thiazole rings disrupt bacterial membranes via hydrophobic interactions, as shown in Enterococcus faecalis studies .

- Immunomodulation: Derivatives with aromatic C-4 substituents act as immunosuppressants by inhibiting cytokine signaling pathways .

Advanced: How can computational modeling optimize this compound’s bioactivity?

Methodological Answer:

- Molecular Docking: AutoDock or Schrödinger Suite predicts binding modes to target proteins (e.g., Leishmania major N-myristoyltransferase) .

- QSAR Studies: Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity data to guide substituent selection .

- DFT Calculations: Assess stability of tautomeric forms or protonation states under physiological conditions .

Advanced: How should researchers address contradictory synthesis yields reported in literature?

Methodological Answer:

- Replicate Conditions: Ensure identical reagents (e.g., anhydrous vs. hydrated salts), solvent purity, and reaction scales .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylation) that reduce yields .

- Catalyst Screening: Test alternative catalysts (e.g., HBr vs. HCl) to optimize cyclization efficiency, as hydrobromic acid may enhance ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.